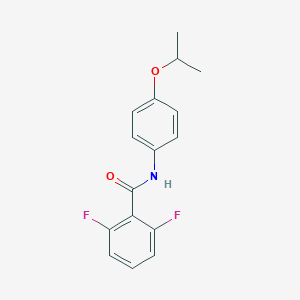
3-isopropoxy-N-(2-thienylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-isopropoxy-N-(2-thienylmethyl)benzamide, also known as CGS-15943, is a potent and selective antagonist of adenosine receptors. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play important roles in regulating various physiological processes, including neurotransmission, cardiovascular function, and immune response. CGS-15943 has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
3-isopropoxy-N-(2-thienylmethyl)benzamide exerts its effects by selectively blocking the adenosine receptors, particularly the A1 and A2A subtypes. Adenosine receptors are involved in a variety of physiological processes, including neurotransmission, cardiovascular function, and immune response. By blocking these receptors, 3-isopropoxy-N-(2-thienylmethyl)benzamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
3-isopropoxy-N-(2-thienylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory effects, reduce oxidative stress, and improve cognitive function. It has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
实验室实验的优点和局限性
One of the advantages of 3-isopropoxy-N-(2-thienylmethyl)benzamide is its high selectivity for adenosine receptors, which allows for more precise modulation of physiological processes. However, one limitation is its relatively low potency compared to other adenosine receptor antagonists, which may require higher doses for effective inhibition.
未来方向
There are several potential future directions for research on 3-isopropoxy-N-(2-thienylmethyl)benzamide. One area of interest is in the development of more potent and selective adenosine receptor antagonists for use in cancer therapy. Another area of research is in the development of novel drug delivery systems to improve the bioavailability and efficacy of 3-isopropoxy-N-(2-thienylmethyl)benzamide. Additionally, further studies are needed to elucidate the precise mechanisms of action of 3-isopropoxy-N-(2-thienylmethyl)benzamide and its potential therapeutic applications in other diseases and conditions.
合成方法
3-isopropoxy-N-(2-thienylmethyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-thienylmethylamine with 3-chloro-4-fluoroanisole to form the intermediate 3-(2-thienylmethyl)anisole. This intermediate is then reacted with isopropyl magnesium bromide to form the corresponding Grignard reagent, which is subsequently reacted with 4-aminobenzoyl chloride to yield 3-isopropoxy-N-(2-thienylmethyl)benzamide.
科学研究应用
3-isopropoxy-N-(2-thienylmethyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases. One of the most promising areas of research is in the treatment of cancer. Adenosine receptors are known to play a role in promoting tumor growth and metastasis, and 3-isopropoxy-N-(2-thienylmethyl)benzamide has been shown to inhibit the growth and migration of various cancer cell lines in vitro and in vivo.
属性
产品名称 |
3-isopropoxy-N-(2-thienylmethyl)benzamide |
|---|---|
分子式 |
C15H17NO2S |
分子量 |
275.4 g/mol |
IUPAC 名称 |
3-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C15H17NO2S/c1-11(2)18-13-6-3-5-12(9-13)15(17)16-10-14-7-4-8-19-14/h3-9,11H,10H2,1-2H3,(H,16,17) |
InChI 键 |
YAUIDKLYTSGJLH-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CS2 |
规范 SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266968.png)

![2-(3-fluorophenyl)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B266970.png)


![N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266982.png)
![N-[4-(isobutyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266983.png)
![2-isopropoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B266984.png)
![3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B266985.png)
![N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B266986.png)
![3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B266987.png)
![N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B266988.png)
![N-isopropyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B266989.png)
![N-butyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B266990.png)